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Compound of Interest

Compound Name: 2-Fluoro-4-methylphenol

Cat. No.: B1362316 Get Quote

An In-Depth Technical Guide to 2-Fluoro-4-methylphenol (CAS 452-81-3) for Advanced

Research and Development

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 2-Fluoro-4-methylphenol (CAS 452-81-3), a

fluorinated aromatic compound of significant interest in modern chemical synthesis. Designed

for researchers, medicinal chemists, and professionals in drug development, this document

synthesizes core physicochemical data, spectral analysis, synthetic methodologies, and key

applications, offering a comprehensive technical resource.

Core Molecular Identity and Physicochemical Profile
2-Fluoro-4-methylphenol, also known as 2-Fluoro-p-cresol, is a substituted phenol featuring a

fluorine atom ortho to the hydroxyl group and a methyl group in the para position.[1][2] This

specific substitution pattern confers a unique combination of steric and electronic properties,

making it a valuable intermediate in the synthesis of complex molecules.[3]

The fluorine atom, being the most electronegative element, significantly influences the

compound's acidity, lipophilicity, and metabolic stability when incorporated into larger

molecules. This makes it a strategic building block in medicinal chemistry for fine-tuning the

pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
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Identifier Value

CAS Number 452-81-3[1][2][3]

IUPAC Name 2-fluoro-4-methylphenol[3][5]

Synonyms
2-Fluoro-p-cresol, 3-Fluoro-4-hydroxytoluene[1]

[2]

Molecular Formula C₇H₇FO[1][2][3]

Molecular Weight 126.13 g/mol [2][3][5]

SMILES CC1=CC(=C(C=C1)O)F[1][3][5]

InChI Key WJKISRFVKIOBCQ-UHFFFAOYSA-N[1][3]

Physicochemical and Computed Properties
The physical properties of 2-Fluoro-4-methylphenol determine its handling, purification, and

reaction conditions. Its computed properties offer predictive insights into its behavior in

biological and chemical systems.

Property Value Source

Appearance Pale yellow crystals or solid [3]

Melting Point 37 °C to 38 °C [3]

Boiling Point 173.0 ± 20.0 °C at 760 mmHg [6]

Flash Point 66.4 °C

Solubility
Soluble in organic solvents,

limited solubility in water
[1]

XLogP3 1.8 [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
2 [5]

Topological Polar Surface Area 20.2 Å² [5]
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Spectral Characterization: A Validating Fingerprint
Analytical data is paramount for confirming the identity and purity of 2-Fluoro-4-methylphenol.
The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The presence of ¹H, ¹³C, and

¹⁹F active nuclei provides a wealth of information.

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methyl protons

(typically the most upfield signal), and the phenolic hydroxyl proton (often a broad singlet).[7]

The coupling between the fluorine and adjacent protons (³J H-F) is a key diagnostic feature.

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the

fluorine's chemical environment. Coupling to adjacent aromatic protons will be observed.

¹³C NMR: The spectrum will display unique signals for each carbon atom. The carbon atom

directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F), which

is a definitive characteristic.

Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹,

characteristic of the phenolic hydroxyl group.

C-F Stretch: A strong, sharp absorption band typically appears in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern.

Molecular Ion Peak (M+): The electron ionization (EI) mass spectrum will show a prominent

molecular ion peak at m/z = 126, corresponding to the molecular weight of the compound.[5]
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Synthesis and Purification Strategies
The reliable production of high-purity 2-Fluoro-4-methylphenol is critical for its application in

regulated industries like pharmaceuticals.[8]

Common Synthetic Pathways
Several methods are employed for the synthesis of 2-Fluoro-4-methylphenol. The choice of

pathway often depends on the availability of starting materials, scalability, and desired purity.

Diazotization-Hydrolysis: This classic and fundamental approach begins with an aromatic

amine, 4-fluoro-2-methylaniline.[3] The amine is converted to a diazonium salt using sodium

nitrite in an acidic medium, which is subsequently hydrolyzed to yield the target phenol.[3][8]

This method is well-established and scalable.[8]

Direct Electrophilic Fluorination: This method involves the direct introduction of a fluorine

atom onto the 4-methylphenol (p-cresol) ring using a suitable electrophilic fluorinating agent.

[9] The reaction must be carefully controlled to achieve the desired regioselectivity for the

ortho position.

Diazotization-Hydrolysis Pathway

4-Fluoro-2-methylaniline Diazonium Salt Intermediate
 NaNO₂, H⁺ 

2-Fluoro-4-methylphenol
 H₂O, Δ 

Click to download full resolution via product page

Caption: Diazotization-Hydrolysis synthetic route.

Reference Experimental Protocol: Synthesis via Direct
Fluorination
This protocol describes a general method for the direct fluorination of 4-methylphenol. It is

designed as a self-validating system where progress and purity can be monitored at key
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stages.

Objective: To synthesize 2-Fluoro-4-methylphenol from 4-methylphenol.

Materials:

4-methylphenol (1.0 mmol)

Electrophilic Fluorinating Reagent (e.g., Selectfluor™) (1.1 mmol)

Acetonitrile (Solvent, 10 mL)

Dichloromethane

Anhydrous Sodium Sulfate

Water

Procedure:

Reaction Setup: To a solution of 4-methylphenol (1 mmol) in acetonitrile (10 mL), add the

fluorinating reagent (1.1 mmol).[9]

Reaction Execution: Stir the reaction mixture under reflux conditions for approximately 2

hours.[9] The causality here is that thermal energy is required to overcome the activation

energy for the electrophilic aromatic substitution.

Workup - Solvent Removal: After the reaction is complete (monitored by TLC or GC-MS),

remove the acetonitrile by distillation under reduced pressure.[9]

Workup - Extraction: Dissolve the crude product in dichloromethane (50 mL) and filter to

remove any insoluble materials.[9] Transfer the filtrate to a separatory funnel and wash with

water (30 mL) to remove any remaining water-soluble impurities.[9]

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and

evaporate the solvent to yield the crude product.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1362316?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451882.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451882.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451882.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451882.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451882.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451882.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The primary technique for purifying 2-Fluoro-4-methylphenol is fractional

distillation, which separates compounds based on differences in boiling points.[8] Precise

control over temperature and pressure is essential to achieve high purity.[8]

Validation: Analyze the final product using ¹H NMR and ¹⁹F NMR spectroscopy to confirm its

identity and purity.[9]

Reactivity and Applications
The utility of 2-Fluoro-4-methylphenol stems from its predictable reactivity and its role as a

versatile building block.

Chemical Reactivity
The molecule's reactivity is governed by the interplay of its three functional components:

Phenolic Hydroxyl Group: Acidic and directs electrophilic substitution to the ortho and para

positions. It is the site for etherification and esterification reactions.

Fluorine Atom: A strong electron-withdrawing group that deactivates the ring towards

electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution

under certain conditions.[3]

Methyl Group: An electron-donating group that activates the ring for electrophilic substitution.

Key reactions include oxidation to form quinones and participation as the phenolic component

in Mannich reactions to produce aminophenol ligands.[3]

Core Applications
The compound is a crucial intermediate in several high-value industries.[10]

Pharmaceuticals: It is a key building block for Active Pharmaceutical Ingredients (APIs).[3][4]

[10] Notably, it is used in the synthesis of selective inhibitors of receptor tyrosine kinases,

which are important targets in oncology.[3] The fluorine substituent can enhance binding

affinity and improve metabolic stability.

Agrochemicals: It is utilized in the development of modern herbicides and pesticides.[3][10]
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Materials Science: Derivatives of 2-Fluoro-4-methylphenol are employed in the creation of

functional polymers and photoresists for electronics applications.[3]

End-Product Classes

2-Fluoro-4-methylphenol
(CAS 452-81-3)

Multi-step Synthesis

Active Pharmaceutical Ingredients (APIs)

 e.g., Kinase Inhibitors 

Advanced Agrochemicals Functional Polymers

Click to download full resolution via product page

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical intermediate.

Hazard Identification
2-Fluoro-4-methylphenol is classified as hazardous.[11]

GHS Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation
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Harmful if swallowed or in contact with skin.[5][11]

Handling and Personal Protective Equipment (PPE)
Use only in a well-ventilated area or under a chemical fume hood.[12]

Wear appropriate personal protective equipment:

Eye/Face Protection: Chemical safety goggles or face shield.[12]

Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin

exposure.[12]

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved

respirator.[11]

Wash hands and any exposed skin thoroughly after handling.[12]

Storage
Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

Store away from heat, sparks, open flames, and other ignition sources.[12][13]

The material may be sensitive to light; store in light-resistant containers.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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